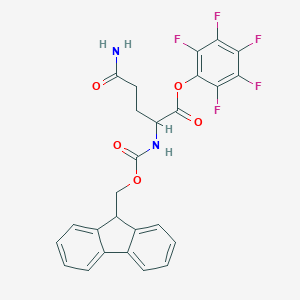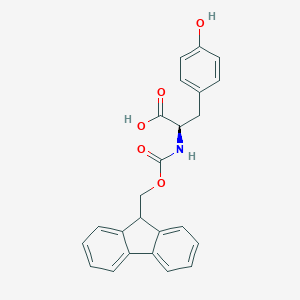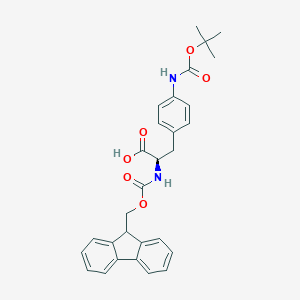
Fmoc-D-homophenylalanine
Overview
Description
Fmoc-D-homophenylalanine is a compound with the empirical formula C25H23NO4 . It is also known as ®-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-4-phenylbutanoic acid .
Molecular Structure Analysis
The molecular weight of Fmoc-D-homophenylalanine is 401.45 g/mol . The InChI string is InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 .
Chemical Reactions Analysis
The chemical reactions involving Fmoc-D-homophenylalanine have been explored in several studies . For example, a research paper by Deng et al. used high-performance liquid chromatography to monitor the reaction process of Fmoc-D-Ala-OH in solid-phase peptide synthesis .
Physical And Chemical Properties Analysis
Fmoc-D-homophenylalanine forms hydrogels with non-Newtonian flow behavior, which can encapsulate high amounts of water or other biological fluids . The mechanical and functional properties of these hydrogels may change according to the preparation method, the solvent, the pH, and other experimental parameters .
Scientific Research Applications
Peptide Synthesis
Fmoc-D-Homophe-OH is used in peptide synthesis . It is a derivative of phenylalanine, an essential amino acid, and is used in the synthesis of peptides, which are chains of amino acids linked by peptide bonds. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis .
Hydrogel Formation
Fmoc-D-Homophe-OH has been used in the formation of self-supporting hydrogels . These hydrogels are based on Fmoc-derivatized cationic hexapeptides and have potential biomedical applications . The Fmoc group contributes to the self-assembling properties of these peptides, allowing them to form hydrogels .
Biomedical Applications
The hydrogels formed by Fmoc-D-Homophe-OH have potential applications in the biomedical field . For instance, they can be used as extracellular matrices for tissue engineering . These hydrogels support cell adhesion, survival, and duplication, making them suitable for applications in regenerative medicine .
Drug Delivery
The hydrogels formed by Fmoc-D-Homophe-OH can also be used in drug delivery . The hydrogel network can encapsulate therapeutic agents and release them in a controlled manner, making them an effective medium for drug delivery .
Diagnostic Tools for Imaging
Peptide-based hydrogels, like those formed by Fmoc-D-Homophe-OH, can be used as diagnostic tools for imaging . They can provide a physiologically relevant environment for in vitro experiments, making them useful in biomedical research .
Melanocortin Receptor Antagonists
Although not directly related to Fmoc-D-Homophe-OH, it’s worth noting that Fmoc-protected amino acids have been used in the synthesis of melanocortin receptor antagonists . These antagonists are potential therapeutics for disorders of negative energy balance such as anorexia, cachexia, and failure to thrive .
Safety and Hazards
Future Directions
Future research directions include the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, the development of protecting group strategies for relevant amino acids, and the synthesis of fully deprotected DNA-decamer conjugates . The use of Fmoc-D-homophenylalanine in the formulation of biocompatible hydrogels suitable for different biomedical applications is also a promising area of research .
Mechanism of Action
Target of Action
Fmoc-D-Homophe-OH, also known as Fmoc-D-homophenylalanine, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are the amine groups that it protects during the synthesis process .
Mode of Action
The fluorenylmethoxycarbonyl protecting group (Fmoc) is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in solid-phase peptide synthesis . The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis is very widespread .
Pharmacokinetics
The properties of the fmoc group, such as its base-labile nature and its ability to be rapidly removed by a base, may influence its behavior in a biological system if it were to be administered .
Result of Action
The primary result of the action of Fmoc-D-Homophe-OH is the protection of amine groups during organic synthesis, particularly in the context of peptide synthesis . This allows for the selective reaction of other functional groups without interference from the amine group .
Action Environment
The action of Fmoc-D-Homophe-OH is influenced by the pH of the environment, as the Fmoc group is base-labile . Therefore, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction is typically carried out in an organic solvent, such as N,N-dimethylformamide .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHPCIUGLIZADU-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427842 | |
| Record name | Fmoc-D-Homophe-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-homophenylalanine | |
CAS RN |
135944-09-1 | |
| Record name | Fmoc-D-Homophe-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















